

Application Notes and Protocols for 3,5-Diiodosalicylic Acid

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Compound of Interest		
Compound Name:	3,5-Diiodosalicylic acid	
Cat. No.:	B122350	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diiodosalicylic acid (3,5-DISA) is a halogenated derivative of salicylic acid. It is recognized as a metabolite of aspirin and has garnered interest in various research and pharmaceutical applications.[1][2] Its utility spans from being a tool in biochemical assays to acting as a ligand for G protein-coupled receptors (GPCRs) and an agent for protein solubilization. These application notes provide detailed protocols for some of the key experimental uses of **3,5-Diiodosalicylic acid**.

Physicochemical Properties

Property	- Value	Reference
Molecular Formula	C7H4I2O3	[3]
Molecular Weight	389.91 g/mol	[3]
Appearance	White to off-white crystalline solid	[4]
Melting Point	220-230 °C (decomposes)	[2]
Solubility	Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.	[4]

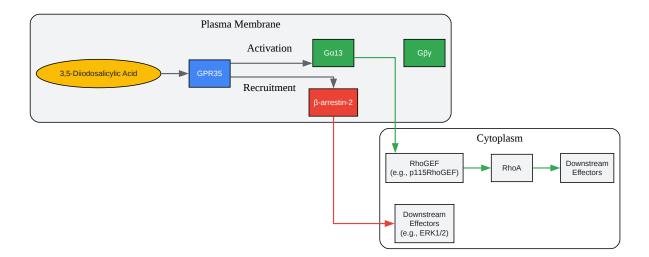


Application 1: GPR35 Receptor Activation and Signaling

3,5-Diiodosalicylic acid has been shown to exhibit agonist activity at the G protein-coupled receptor 35 (GPR35), an orphan receptor implicated in various physiological and pathological processes, including inflammation.[2][5][6] Activation of GPR35 can trigger downstream signaling cascades involving G proteins such as G α 13 and the recruitment of β -arrestin-2.[7][8]

Signaling Pathway

Activation of GPR35 by an agonist like **3,5-Diiodosalicylic acid** can initiate signaling through multiple pathways. One key pathway involves the activation of the G α 13 subunit, which in turn activates downstream effectors like RhoA.[9][10] Another important pathway is the recruitment of β -arrestin-2, which can mediate both receptor desensitization and G protein-independent signaling.[8][11]



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Caption: GPR35 signaling cascade initiated by **3,5-Diiodosalicylic Acid**.

Experimental Protocols

1. β-Arrestin Recruitment Assay (Adapted from PathHunter® Assay Principles)

This assay measures the recruitment of β -arrestin-2 to GPR35 upon agonist stimulation using enzyme fragment complementation technology.[11][12]

- Cell Line: A stable cell line co-expressing a ProLink™ (PK)-tagged GPR35 and an Enzyme Acceptor (EA)-tagged β-arrestin-2 (e.g., PathHunter® CHO-K1 or HEK293 cells).
- Reagents:
 - Assay medium (e.g., Opti-MEM)
 - 3,5-Diiodosalicylic acid stock solution (in DMSO)
 - Control agonist (e.g., Zaprinast)
 - PathHunter® Detection Reagents
- Procedure:
 - Seed the GPR35 β-arrestin cells in a 384-well white, solid-bottom plate and incubate overnight.
 - Prepare serial dilutions of **3,5-Diiodosalicylic acid** and control agonist in assay medium.
 - Add the compound dilutions to the cells and incubate for 90 minutes at 37°C.
 - Prepare the PathHunter® Detection Reagent according to the manufacturer's instructions.
 - Add the detection reagent to each well and incubate for 60 minutes at room temperature.
 - Measure the chemiluminescent signal using a plate reader.
- Data Analysis:



- Plot the relative light units (RLU) against the logarithm of the agonist concentration.
- Determine the EC₅₀ value from the resulting dose-response curve. While the EC50 for 3,5-Diiodosalicylic acid is not readily available, other GPR35 agonists like kynurenic acid show a pEC50 of -3.89 in this type of assay, which can provide a starting point for concentration ranges.[13]
- 2. Gα13 Activation Assay (Adapted from NewEast Biosciences Protocol)

This assay measures the activation of G α 13 by quantifying the amount of GTP-bound G α 13. [10]

- Cell Line: A cell line endogenously or recombinantly expressing GPR35 (e.g., HEK293, CHO).
- · Reagents:
 - Cell lysis buffer
 - Anti-Gα13-GTP mouse monoclonal antibody
 - Protein A/G agarose beads
 - GTPyS (positive control)
 - GDP (negative control)
 - Anti-Gα13 rabbit polyclonal antibody for Western blotting
- Procedure:
 - Culture cells to 80-90% confluency.
 - Stimulate cells with varying concentrations of 3,5-Diiodosalicylic acid for a predetermined time.
 - Lyse the cells and collect the supernatant.



- Incubate the cell lysates with the anti-Gα13-GTP antibody.
- Pull down the antibody-Gα13-GTP complex using Protein A/G agarose beads.
- Wash the beads and elute the bound proteins.
- \circ Analyze the eluted proteins by Western blotting using the anti-G α 13 polyclonal antibody.
- Data Analysis:
 - Quantify the band intensity of the GTP-bound Gα13.
 - Compare the signal from stimulated cells to unstimulated controls to determine the extent of activation.

Application 2: Interaction with Human Serum Albumin (HSA)

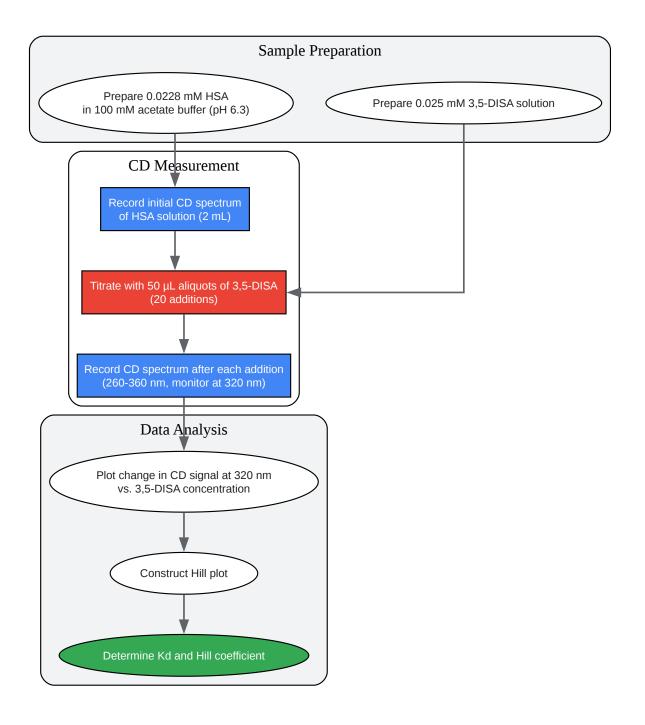
3,5-Diiodosalicylic acid binds to human serum albumin (HSA), the most abundant protein in blood plasma. This interaction can be studied using techniques like circular dichroism (CD) spectroscopy, which detects changes in the protein's secondary and tertiary structure upon ligand binding.[1]

Quantitative Data

Parameter	Value	Method	Reference
Dissociation Constant (Kd)	0.023 mM	Circular Dichroism	[1]
Hill Coefficient	~3.1	Circular Dichroism	[1]

Experimental Workflow: Circular Dichroism Titration





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Caption: Workflow for analyzing HSA and 3,5-Diiodosalicylic Acid interaction.



Protocol: Circular Dichroism (CD) Spectroscopy

This protocol details the method for analyzing the binding of **3,5-Diiodosalicylic acid** to HSA using CD spectroscopy.[1][14]

- Instrumentation:
 - CD Spectrometer (e.g., Jasco J-1500)
 - Automatic titrator (e.g., ATS-530)
 - 10 mm path length quartz cuvette
- Reagents:
 - Human Serum Albumin (HSA)
 - 3,5-Diiodosalicylic acid
 - Acetate buffer (100 mM, pH 6.3)
- Procedure:
 - Prepare a 0.0228 mM solution of HSA in 100 mM acetate buffer (pH 6.3).
 - Prepare a 0.025 mM solution of 3,5-Diiodosalicylic acid in the same buffer.
 - Place 2 mL of the HSA solution into the quartz cuvette.
 - Set the CD spectrometer parameters:
 - Wavelength range: 360 to 260 nm
 - Monitoring wavelength: 320 nm
 - Data acquisition interval: 2 sec
 - Scan speed: 100 nm/min



Spectral bandwidth: 1 nm

Data pitch: 0.1 nm

Accumulations: 2

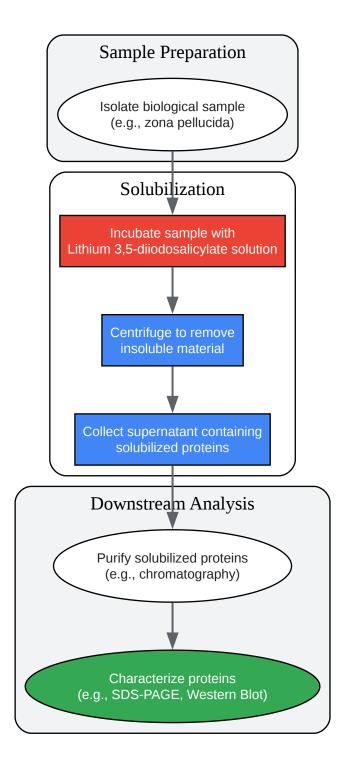
- Record the initial CD spectrum of the HSA solution.
- \circ Using the automatic titrator, add 50 μ L aliquots of the **3,5-Diiodosalicylic acid** solution to the HSA solution.
- After each addition, mix the solution and record the CD spectrum. Repeat for a total of 20 additions.
- Data Analysis:
 - Plot the change in the CD signal at 320 nm as a function of the 3,5-Diiodosalicylic acid concentration.
 - Use this data to construct a Hill plot to determine the dissociation constant (Kd) and the Hill coefficient, which provides information on the cooperativity of binding.[1]

Application 3: Protein Solubilization

The lithium salt of **3,5-Diiodosalicylic acid** (Lithium 3,5-diiodosalicylate) has been used as a chaotropic agent for the solubilization of proteins, particularly from complex biological structures like the porcine zona pellucida.[3]

Experimental Workflow: Protein Solubilization





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